molecular formula C24H17ClFN3O B2652909 3-(2-chlorobenzyl)-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1185062-53-6

3-(2-chlorobenzyl)-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2652909
CAS No.: 1185062-53-6
M. Wt: 417.87
InChI Key: NOQRVXHAFODMEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2-chlorobenzyl)-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a pyrimidoindole derivative featuring a fused heterocyclic core with dual benzyl substituents. The pyrimido[5,4-b]indol-4-one scaffold is characterized by a pyrimidine ring fused to an indole system, creating a planar, aromatic structure conducive to π-π stacking interactions in biological targets.

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-5-[(2-fluorophenyl)methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClFN3O/c25-19-10-4-1-7-16(19)13-28-15-27-22-18-9-3-6-12-21(18)29(23(22)24(28)30)14-17-8-2-5-11-20(17)26/h1-12,15H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQRVXHAFODMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-chlorobenzyl)-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a compound belonging to the pyrimido[5,4-b]indole class, characterized by its complex structure and potential biological activities. This article reviews its biological activity, focusing on its immunomodulatory properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C24_{24}H17_{17}ClFN3_3O
  • Molecular Weight : 417.9 g/mol
  • CAS Number : 1185062-53-6

The compound features chlorobenzyl and fluorobenzyl substituents, which are critical for its biological interactions. The specific arrangement of these groups influences its binding affinity to various molecular targets.

Immunomodulatory Effects

Research indicates that substituted pyrimido[5,4-b]indoles can act as potent Toll-like receptor 4 (TLR4) stimulators. In a study by , compounds similar to this compound were shown to selectively activate TLR4 in human and mouse cells. This activation leads to the production of pro-inflammatory cytokines such as IL-6 and interferon γ-induced protein 10 (IP-10), suggesting a role in modulating the innate immune response.

Cytotoxicity Studies

Cytotoxicity assessments reveal that while some derivatives exhibit significant immune activation, they also maintain low cytotoxic profiles. For instance, modifications at specific positions on the pyrimido[5,4-b]indole scaffold can reduce cytotoxicity without compromising immune stimulation. This balance is crucial for developing therapeutic agents with minimal side effects .

The mechanism by which this compound exerts its effects involves binding to specific receptors involved in immune signaling pathways. Computational studies suggest that active compounds primarily interact with MD-2 in the TLR4/MD-2 complex, facilitating downstream signaling that leads to cytokine production .

Comparative Studies

Table 1 summarizes the biological activities of selected pyrimido[5,4-b]indole derivatives:

Compound NameTLR4 ActivationCytotoxicity (IC50)Key Findings
Compound AHigh>10 µMStrong IL-6 induction
Compound BModerate5 µMBalanced immune response
This compound High >10 µM Potential adjuvant for vaccines

Case Studies

  • Case Study on Immune Modulation : A study demonstrated that a structurally similar compound enhanced the efficacy of a vaccine by promoting TLR4-mediated immune responses in mice models. The findings highlighted the potential of these compounds as vaccine adjuvants .
  • In Vitro Anticancer Activity : Another investigation explored the anticancer properties of related pyrimido[5,4-b]indoles against various cancer cell lines. Results indicated significant inhibition of cell proliferation with IC50 values in the low micromolar range .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrimidoindoles and other heterocyclic systems, focusing on substituent effects, physicochemical properties, and inferred biological implications.

Structural Analogues with Pyrimido[5,4-b]indol-4-one Core

a. 8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one (Compound 3, )

  • Substituents : 4-Fluorobenzyl (position 5) and 2-methoxybenzyl (position 3).
  • Key Differences : The 4-fluorobenzyl group introduces para-halogenation, while the 2-methoxybenzyl substituent provides an electron-donating methoxy group.
  • Physicochemical Impact : Methoxy groups increase solubility compared to halogens but may reduce lipophilicity (lower LogP). XRD analysis confirmed a planar core with bond lengths and angles typical for aromatic systems, suggesting stable π-π interactions .

b. 3-(4-Chlorophenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one ()

  • Substituents : 4-Chlorophenyl (position 3) and phenacylsulfanyl (position 2).
  • Physicochemical Impact : Higher polarizability due to sulfur, but reduced metabolic stability compared to benzyl substituents.

c. 8-Bromo-3-(3-isopropoxypropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one ()

  • Substituents : Bromine (position 8) and 3-isopropoxypropyl (position 3).
Heterocyclic Systems with Related Bioactivity

a. Aristolactam Derivatives ()

  • Core Structure : Dibenzo[cd,f]indol-4(5H)-one.
  • Comparison : While lacking the pyrimidine ring, aristolactams share an indole-derived framework and exhibit anticancer and anti-inflammatory activities. The target compound’s halogenated benzyl groups may mimic aristolactam’s bioactive conformation .

b. Triazolothiadiazoles ()

  • Core Structure : Triazolo[3,4-b]thiadiazole.
  • Comparison: These compounds display antimicrobial and anti-inflammatory activities due to their electron-deficient thiadiazole ring.
Data Table: Structural and Property Comparison
Compound Name Core Structure Substituents (R1/R2) Molecular Weight (g/mol) Calculated LogP Key Biological Inference
Target Compound Pyrimido[5,4-b]indol-4-one 2-Cl-Benzyl / 2-F-Benzyl ~443.9 ~4.2 High lipophilicity; potential CNS activity
Compound 3 () Pyrimido[5,4-b]indol-4-one 4-F-Benzyl / 2-MeO-Benzyl ~449.4 ~3.8 Kinase inhibition (docking data)
3-(4-Cl-Phenyl)-2-phenacylsulfanyl () Pyrimido[5,4-b]indol-4-one 4-Cl-Phenyl / Phenacylsulfanyl ~567.4 ~5.1 Covalent binding potential
Aristolactam () Dibenzoindol-4(5H)-one Natural alkaloid substituents ~265.3 ~2.5 Anticancer, anti-inflammatory
Key Observations

Substituent Effects :

  • Halogenated benzyl groups (Cl, F) enhance lipophilicity and metabolic stability but may limit solubility.
  • Methoxy or alkyloxy chains improve solubility but reduce membrane permeability.
  • Bulky substituents (e.g., isopropoxypropyl) improve target specificity but increase synthetic complexity.

Bioactivity Trends :

  • Pyrimidoindoles with dual halogenation (e.g., 2-Cl/2-F) are unexplored in the evidence but may synergize electronic effects for enhanced target binding.
  • Triazolothiadiazoles and aristolactams highlight the importance of heterocyclic diversity in modulating bioactivity .

Research Gaps: No direct data on the target compound’s synthesis, crystallography, or bioactivity. Comparative pharmacokinetic studies (e.g., LogP, solubility) are needed to validate substituent-driven property changes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.